Cas no 1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE)

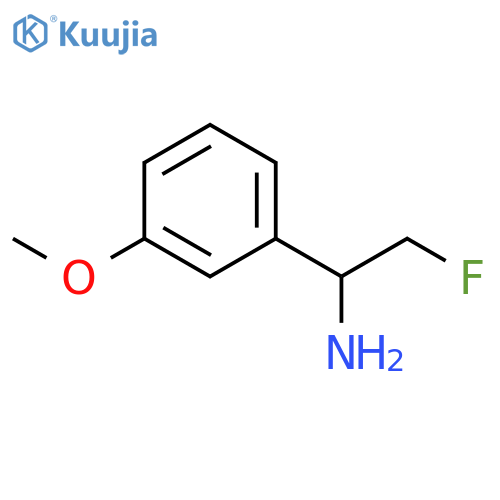

1556965-46-8 structure

商品名:2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE

CAS番号:1556965-46-8

MF:C9H12FNO

メガワット:169.196085929871

MDL:MFCD26141260

CID:4605962

PubChem ID:83816115

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 化学的及び物理的性質

名前と識別子

-

- 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE

-

- MDL: MFCD26141260

- インチ: 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3

- InChIKey: ZFPZCGDSODIWIJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(OC)=C1)(N)CF

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319428-5.0g |

2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |

1556965-46-8 | 95.0% | 5.0g |

$2981.0 | 2025-03-19 | |

| Enamine | EN300-319428-2.5g |

2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |

1556965-46-8 | 95.0% | 2.5g |

$2014.0 | 2025-03-19 | |

| Aaron | AR01BX83-50mg |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 50mg |

$353.00 | 2025-02-09 | |

| Aaron | AR01BX83-100mg |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 100mg |

$514.00 | 2025-02-09 | |

| Aaron | AR01BX83-1g |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 1g |

$1440.00 | 2025-02-09 | |

| Aaron | AR01BX83-10g |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 10g |

$6104.00 | 2023-12-15 | |

| Aaron | AR01BX83-250mg |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 250mg |

$725.00 | 2025-02-09 | |

| A2B Chem LLC | AW34791-10g |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 10g |

$4689.00 | 2024-04-20 | |

| 1PlusChem | 1P01BWZR-250mg |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 250mg |

$691.00 | 2024-06-20 | |

| 1PlusChem | 1P01BWZR-2.5g |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |

1556965-46-8 | 95% | 2.5g |

$2552.00 | 2024-06-20 |

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬